(S)-(+)-1-Indanyl isocyanate
Overview
Description
(S)-(+)-1-Indanyl isocyanate is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to an indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-Indanyl isocyanate typically involves the reaction of (S)-(+)-1-indanol with phosgene or its derivatives. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield the desired isocyanate. The reaction conditions generally include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often employs the phosgene method due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the thermal decomposition of carbamates and the use of carbonylation reactions .
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-Indanyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Substitution Reactions: Reacts with amines to form ureas.
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts under mild conditions to form ureas.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
(S)-(+)-1-Indanyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the production of polyurethanes and other polymers.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable urethane and urea linkages.
Mechanism of Action
The mechanism of action of (S)-(+)-1-Indanyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isocyanate: Similar in reactivity but lacks the indane ring system.
Methyl Isocyanate: More volatile and toxic, used in industrial applications.
Toluene Diisocyanate (TDI): Used in the production of polyurethanes, more reactive due to the presence of two isocyanate groups.
Uniqueness
(S)-(+)-1-Indanyl isocyanate is unique due to its chiral nature and the presence of the indane ring system, which can impart specific stereochemical properties to the products formed from its reactions. This makes it particularly valuable in asymmetric synthesis and the development of chiral materials .
Properties
IUPAC Name |
(1S)-1-isocyanato-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHOPNFOYAYTA-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426975 | |
Record name | (S)-(+)-1-INDANYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-81-7 | |
Record name | (1S)-2,3-Dihydro-1-isocyanato-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745783-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(+)-1-INDANYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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